molecular formula C24H28FN3O3S B2575790 3-((3,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892788-23-7

3-((3,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2575790
CAS RN: 892788-23-7
M. Wt: 457.56
InChI Key: KUNWFOCRUPLTBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the sulfonyl group attached to one of the carbon atoms and the piperazine ring attached to another carbon atom. The positions of these groups on the quinolinone ring could significantly affect the compound’s properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the quinolinone core, as well as the sulfonyl and piperazine groups. For example, the carbonyl group in the quinolinone core could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the piperazine ring could potentially make it more basic.

Scientific Research Applications

Protein Kinase Inhibitors

Isoquinolinesulfonamide compounds, such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7), have been used as protein kinase C inhibitors. H-7 and its derivatives are valuable in demonstrating the biological function of protein kinase C or cyclic nucleotide-dependent protein kinases. These compounds have been studied for their potential to inhibit tumor progression and affect cellular proliferation by modulating protein kinase activity, indicating their significance in cancer research and therapeutic development (Hagiwara et al., 1988).

Antibacterial Agents

Quinolone derivatives, such as temafloxacin hydrochloride, have been examined for their antibacterial properties. These compounds belong to the 4-pyridone-3-carboxylic acid class of antibacterial agents and are under clinical development as broad-spectrum antimicrobial agents. Studies have synthesized and tested the antibacterial activities of the enantiomers of temafloxacin, exploring their potential in treating infections and understanding their pharmacological profiles (Chu et al., 1991).

Fluorescence Probes

Compounds with sulfonyl and quinolinone structures have been explored for their potential as fluorescence probes. For example, a study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrated its use in ratiometric fluorescent thermometry due to its unusual fluorescence intensification with temperature, indicating its application in temperature sensing and imaging within biological systems (Cao et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinolinones often interact with biological targets through hydrogen bonding and hydrophobic interactions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include developing more efficient synthetic routes, investigating its reactivity, and screening it against various biological targets .

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-5-27-6-8-28(9-7-27)22-14-21-19(13-20(22)25)24(29)23(15-26(21)4)32(30,31)18-11-16(2)10-17(3)12-18/h10-15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWFOCRUPLTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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